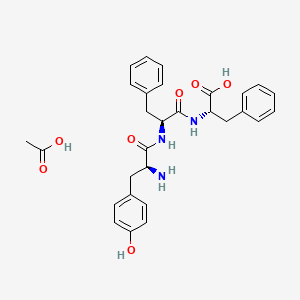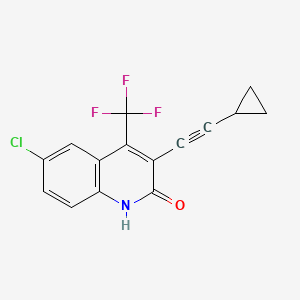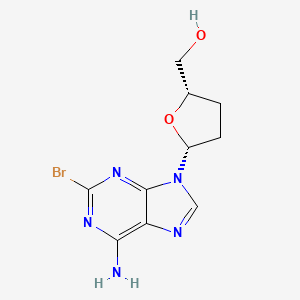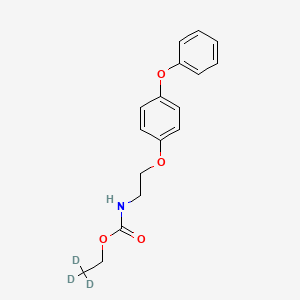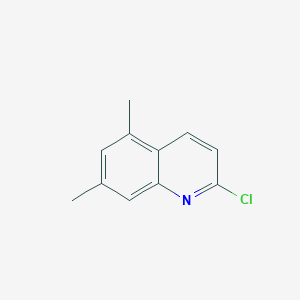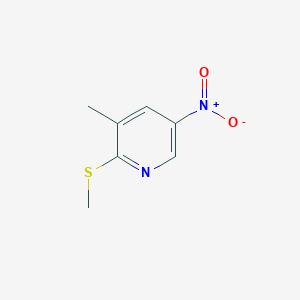
3-Methyl-2-methylsulfanyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-methylsulfanyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyridine, characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine typically involves the nitration of 3-methyl-2-methylsulfanyl-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-methylsulfanyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Ammonia, primary or secondary amines, thiols, typically in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-methylsulfonyl-5-nitropyridine or 3-Methyl-2-methylsulfinyl-5-nitropyridine.
Reduction: 3-Methyl-2-methylsulfanyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2-methylsulfanyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of nitro and sulfanyl groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-methylsulfanyl-5-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-methylsulfonyl-5-nitropyridine
- 3-Methyl-2-methylsulfinyl-5-nitropyridine
- 3-Methyl-2-methylsulfanyl-5-aminopyridine
Uniqueness
3-Methyl-2-methylsulfanyl-5-nitropyridine is unique due to the presence of both a nitro group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
3-methyl-2-methylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 |
Clave InChI |
NSMRLOBRXXKGON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


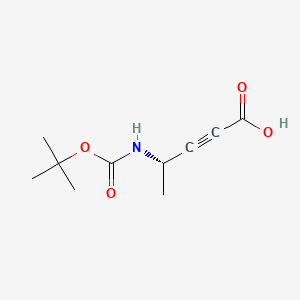

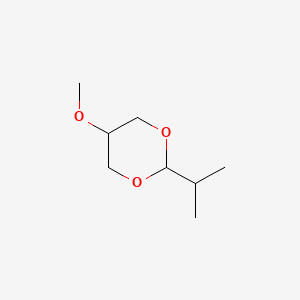
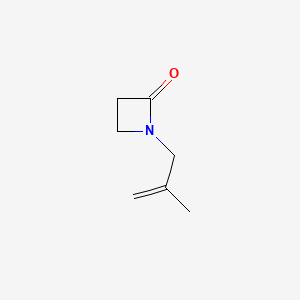

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
